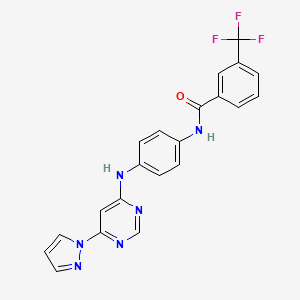

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide

Description

Properties

IUPAC Name |

N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15F3N6O/c22-21(23,24)15-4-1-3-14(11-15)20(31)29-17-7-5-16(6-8-17)28-18-12-19(26-13-25-18)30-10-2-9-27-30/h1-13H,(H,29,31)(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUOMBPOOTFHNSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15F3N6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide, often referred to as a pyrazole-pyrimidine derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes:

- A pyrazole moiety.

- A pyrimidine ring.

- A trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of compounds.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of cancer therapy, focusing on its role as a cyclin-dependent kinase (CDK) inhibitor. The following sections detail its mechanisms of action and therapeutic potential.

- CDK Inhibition : The compound has demonstrated potent inhibitory activity against CDK2, with an inhibition constant () in the low micromolar range (0.005 µM), indicating high potency and selectivity against other CDKs .

- Antiproliferative Effects : It exhibits sub-micromolar antiproliferative activity across various cancer cell lines (GI50 values ranging from 0.127 to 0.560 µM), suggesting its potential as an anticancer agent .

- Induction of Apoptosis : Mechanistic studies have shown that treatment with this compound leads to reduced phosphorylation of retinoblastoma protein at Thr821, arresting cell cycle progression at the S and G2/M phases and inducing apoptosis in ovarian cancer cells .

Case Studies

Several studies have highlighted the efficacy and safety profile of this compound:

| Study | Findings | Cell Lines Tested |

|---|---|---|

| Study 1 | Demonstrated potent CDK2 inhibition and antiproliferative activity | 13 cancer cell lines |

| Study 2 | Induced apoptosis via cell cycle arrest mechanisms | Ovarian cancer cells |

| Study 3 | Evaluated pharmacokinetics and toxicity in animal models | Not specified |

Case Study Analysis

In a recent study, the compound was tested against various cancer cell lines, revealing a consistent pattern of growth inhibition. The mechanism was primarily attributed to its ability to interfere with CDK activity, which is crucial for cell cycle regulation. This underscores its potential as a therapeutic agent in oncology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues and their distinguishing features are summarized below:

Table 1: Structural and Physicochemical Comparisons

Key Observations

Core Heterocycles: The target compound utilizes a pyrimidine-pyrazole scaffold, which is distinct from pyridazine () or pyridine () cores in analogues. Pyrimidines are preferred in kinase inhibitors due to their ability to form hydrogen bonds with ATP-binding pockets .

Substituent Effects: Trifluoromethyl (-CF₃): Present in the target and analogues (), this group improves metabolic stability and hydrophobic interactions. However, its position (e.g., benzamide vs. pyridine in ) alters electronic effects . Amino Linkers: The target’s pyrimidine-amino-phenyl linkage contrasts with sulfonamide () or morpholino () groups, which may influence solubility and pharmacokinetics.

Physicochemical Properties: Melting points vary significantly, e.g., 99–102°C for the benzodioxin analogue () vs. 175–178°C for the chromenone derivative (). This suggests differences in crystallinity and stability . Molecular weights of analogues range from 418.38 () to 615.61 (), with the target estimated at ~470, positioning it within a moderate drug-like range.

Q & A

Basic: How to design a synthetic route for N-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(trifluoromethyl)benzamide?

Answer:

The synthesis of this compound involves multi-step reactions, typically including:

- Step 1: Preparation of the pyrimidine core. For example, 6-(1H-pyrazol-1-yl)pyrimidin-4-amine derivatives can be synthesized via nucleophilic substitution or coupling reactions .

- Step 2: Functionalization of the phenyl ring. The 3-(trifluoromethyl)benzamide moiety is introduced through amide coupling using 3-(trifluoromethyl)benzoyl chloride under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Final coupling. The pyrimidine-amine intermediate reacts with the activated benzamide derivative in a polar aprotic solvent (e.g., acetonitrile or DMF) at controlled temperatures (60–80°C) to form the target compound .

Key Considerations:

- Optimize reaction time and temperature to avoid decomposition of the trifluoromethyl group.

- Use catalysts like DMAP to enhance coupling efficiency .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Answer:

- Spectroscopy:

- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., [M+H]+ ≈ 450–500 Da) and fragmentation patterns .

- Elemental Analysis: Validate C, H, N, and F content (±0.3% deviation) .

Advanced: How to address low yields in the final amide coupling step?

Answer:

Low yields often arise from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Activation of the Carboxylic Acid: Use HATU or EDCI/HOBt to generate a reactive intermediate .

- Solvent Optimization: Switch to DMF or THF to improve solubility of aromatic intermediates .

- Temperature Control: Perform reactions at 0–5°C to minimize side reactions, then warm gradually .

- Purification: Employ silica gel chromatography with gradients of ethyl acetate/hexane to isolate the product .

Data from Analogous Compounds:

Advanced: How to resolve discrepancies in biological activity data across different assays?

Answer:

Contradictions may arise from assay conditions or compound stability. Follow these steps:

- Stability Testing: Assess compound integrity in assay buffers (e.g., PBS, DMSO) using HPLC at 24/48 hours .

- Dose-Response Curves: Compare EC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to identify off-target effects .

- Metabolite Screening: Use LC-MS to detect degradation products that may interfere with activity .

Example:

Pyrimidine derivatives showed reduced activity in serum-containing media due to protein binding, requiring formulation adjustments .

Advanced: What strategies improve solubility for in vivo studies without compromising activity?

Answer:

- Prodrug Design: Introduce phosphate or PEG groups at the pyrimidine NH position to enhance aqueous solubility .

- Co-Solvent Systems: Use cyclodextrins or lipid emulsions for parenteral administration .

- Structural Modifications: Replace the trifluoromethyl group with a sulfone (-SO₂CH₃) to balance lipophilicity and solubility .

Data:

- Trifluoromethyl analogs showed logP values ~3.5, while sulfone derivatives achieved logP ~2.8 with comparable potency .

Advanced: How to identify and characterize byproducts formed during synthesis?

Answer:

- LC-MS/MS: Detect low-abundance byproducts (e.g., hydrolyzed amides or dimerized pyrimidines) .

- Isolation via Prep-HPLC: Collect fractions for NMR and HRMS analysis .

- Mechanistic Studies: Use DFT calculations to predict reaction pathways and identify likely intermediates .

Case Study:

In analogous syntheses, over-alkylation of pyrazole NH led to a 15% byproduct, resolved by reducing reaction time .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced Degradation Studies:

- Acidic/Base Conditions: Incubate at pH 1–13 (37°C, 24h) and monitor degradation via HPLC .

- Oxidative Stress: Expose to 3% H₂O₂ to assess susceptibility to oxidation .

- Thermal Analysis (DSC/TGA): Determine melting points and decomposition temperatures .

Findings from Similar Compounds:

- Pyrimidine-benzamide derivatives degraded >20% at pH <2, requiring enteric coating for oral delivery .

Advanced: How to computationally model the compound’s interaction with a biological target?

Answer:

- Docking Studies (AutoDock Vina): Use crystal structures of homologous targets (e.g., kinases) to predict binding modes .

- MD Simulations (GROMACS): Simulate ligand-protein interactions over 100 ns to assess stability .

- QSAR Models: Corrogate substituent effects (e.g., trifluoromethyl vs. methyl) on activity .

Example:

A benzamide analog showed a docking score of -9.2 kcal/mol against EGFR, aligning with experimental IC₅₀ values of 0.8 μM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.